Resorcinolnaphthalein

Overview

Description

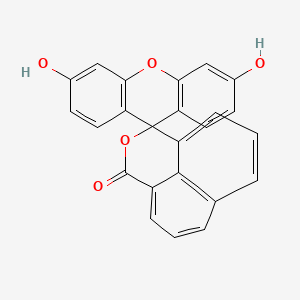

Resorcinolnaphthalein is a chemical compound known for its role as a specific enhancer of angiotensin-converting enzyme 2 (ACE2). It has the molecular formula C24H14O5 and a molecular weight of 382.36 g/mol . This compound is used primarily in scientific research, particularly in studies related to hypertension and renal fibrosis .

Mechanism of Action

Target of Action

Resorcinolnaphthalein is a specific enhancer of Angiotensin-converting enzyme 2 (ACE2) . ACE2 is an ACE homolog that hydrolyzes angiotensin II and opposes its actions . It plays a protective role in the pathogenesis of pulmonary arterial hypertension (PAH) .

Mode of Action

This compound activates ACE2 activity with an EC50 value of 19.5 μM . It enhances ACE2 activity in a dose-dependent manner . The activation of ACE2 by this compound leads to an increase in ACE2 and angiotensin-(1–7) levels and a decrease in ACE and angiotensin II levels .

Biochemical Pathways

The activation of ACE2 by this compound mediates the levels of the components of the renin-angiotensin system . This results in a decrease in the ACE/ACE2 ratio and the angiotensin II/angiotensin-(1–7) ratio .

Pharmacokinetics

It is known that this compound is administered through continuous injection .

Action Environment

It is known that the beneficial effects of this compound are abolished by a-779 , suggesting that the presence of other compounds in the environment could potentially influence its action.

Biochemical Analysis

Biochemical Properties

Resorcinolnaphthalein interacts with several key biomolecules in biochemical reactions. It primarily acts as an activator of ACE2, increasing its activity with an EC50 value of 19.5 μM . This interaction leads to a cascade of biochemical events that result in the hydrolysis of angiotensin II, a peptide that constricts blood vessels, into angiotensin-(1–7), which has vasodilatory effects. This shift in the balance of angiotensin peptides helps to reduce blood pressure and improve endothelial function .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In endothelial cells, it enhances ACE2 activity, leading to improved endothelial function and reduced neointimal formation . This compound also influences cell signaling pathways, particularly those involved in the renin-angiotensin system. By increasing the levels of angiotensin-(1–7) and decreasing angiotensin II, this compound helps to modulate gene expression and cellular metabolism, promoting vasodilation and reducing inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to ACE2 and enhancing its enzymatic activity . This activation leads to the conversion of angiotensin II to angiotensin-(1–7), which then binds to the Mas receptor, initiating a signaling cascade that results in vasodilation and anti-inflammatory effects. Additionally, this compound’s activation of ACE2 reduces the levels of angiotensin II, thereby decreasing its pro-inflammatory and vasoconstrictive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that continuous administration of this compound can maintain its beneficial effects on endothelial function and blood pressure regulation . The stability and degradation of the compound need to be carefully monitored to ensure consistent results in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces pulmonary arterial pressure and improves cardiac function without significant adverse effects . At higher doses, there may be toxic effects, including potential damage to renal and cardiac tissues. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the renin-angiotensin system. It interacts with ACE2 to convert angiotensin II to angiotensin-(1–7), which then participates in various metabolic processes that regulate blood pressure and vascular function . The compound’s effects on metabolic flux and metabolite levels are significant, as it helps to shift the balance towards vasodilation and anti-inflammatory states .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects on ACE2 activity . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach endothelial cells and other relevant tissues to modulate the renin-angiotensin system effectively .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments, such as the plasma membrane, where ACE2 is located . This targeting is facilitated by post-translational modifications and binding interactions that ensure the compound reaches its site of action. The precise localization of this compound is critical for its ability to enhance ACE2 activity and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Resorcinolnaphthalein can be synthesized through a series of chemical reactions involving resorcinol and naphthalene derivatives. The specific synthetic route and reaction conditions are not widely documented in public literature, but it typically involves the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Resorcinolnaphthalein undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature and pressure, depend on the desired outcome and the nature of the reagents used .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield hydroquinones .

Scientific Research Applications

Resorcinolnaphthalein has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: It is used to study the effects of ACE2 activation on endothelial function and vascular remodeling.

Industry: It is used in the development of new pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Xanthene derivatives: These compounds also enhance ACE2 activity and have similar applications in research related to hypertension and fibrosis.

Angiotensin-converting enzyme inhibitors: These compounds inhibit the activity of ACE, leading to similar therapeutic effects in conditions such as hypertension.

Uniqueness

Resorcinolnaphthalein is unique in its specific enhancement of ACE2 activity, which distinguishes it from other compounds that either inhibit ACE or have broader effects on the renin-angiotensin system . This specificity makes it a valuable tool in research focused on the role of ACE2 in various physiological and pathological processes.

Biological Activity

Resorcinolnaphthalein, a compound derived from resorcinol and naphthalene, has garnered attention for its biological activities, particularly as an activator of angiotensin-converting enzyme 2 (ACE2). This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

This compound acts primarily by modulating the renin-angiotensin-aldosterone system (RAAS). It has been identified as an ACE2 activator, which plays a critical role in converting angiotensin II (Ang II) to angiotensin-(1-7) (Ang-(1-7)), a peptide known for its organ-protective properties. The activation of ACE2 counteracts the detrimental effects of Ang II, which is implicated in various cardiovascular and renal diseases .

Key Findings:

- Activation of ACE2 : In vitro studies demonstrated that this compound activates ACE2 with an effective concentration (EC50) of approximately 20 µM, enhancing its activity by 2.2-fold .

- Allosteric Modulation : The compound binds to the hinge region of ACE2, suggesting an allosteric mechanism that enhances enzyme activity without directly competing with the substrate .

Biological Activity and Therapeutic Implications

The biological activity of this compound extends beyond ACE2 activation. It has been studied in various contexts, including cardiovascular health, diabetes management, and potential applications in COVID-19 treatment.

Cardiovascular Health

This compound's ability to enhance ACE2 activity suggests it could be beneficial in managing hypertension and heart failure. By promoting the conversion of Ang II to Ang-(1-7), it may help alleviate vascular stress and improve cardiac function .

Diabetes Management

In diabetic models, the modulation of the RAAS through ACE2 activation has shown promise in preventing diabetic nephropathy. This compound may contribute to renal protection by enhancing renal blood flow and reducing fibrosis associated with diabetes .

COVID-19 Treatment

Given ACE2's role as a receptor for SARS-CoV-2, this compound's ability to enhance ACE2 activity could be explored as a therapeutic strategy against COVID-19. By promoting ACE2 activity, it may help mitigate the severe effects of the virus on lung function and systemic inflammation .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

Properties

IUPAC Name |

3',6'-dihydroxyspiro[3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-4,9'-xanthene]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14O5/c25-14-7-9-17-20(11-14)28-21-12-15(26)8-10-18(21)24(17)19-6-2-4-13-3-1-5-16(22(13)19)23(27)29-24/h1-12,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUOFHGOGJGQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320062 | |

| Record name | 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41307-63-5 | |

| Record name | NSC354317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of resorcinolnaphthalein in the context of pulmonary arterial hypertension (PAH)?

A1: this compound acts as an activator of angiotensin-converting enzyme 2 (ACE2) [, , , ]. This activation shifts the balance within the renin-angiotensin system (RAS) by promoting the conversion of angiotensin II to angiotensin-(1-7). This shift leads to several beneficial effects in the context of PAH, including:

- Improved Endothelial Function: this compound administration has been shown to improve endothelium-dependent vasorelaxation in the pulmonary vasculature []. This effect is likely mediated by increased levels of angiotensin-(1-7), which has vasodilatory properties.

- Reduced Inflammation: Studies demonstrate that this compound treatment decreases the expression of pro-inflammatory cytokines like TNF-α, MCP-1, and IL-6 while increasing the anti-inflammatory cytokine IL-10 []. This modulation of the inflammatory response contributes to the prevention of vascular remodeling and PAH development.

- Increased Apoptosis of Pulmonary Arterial Cells: Research suggests that this compound, through ACE2 activation, can induce apoptosis in pulmonary arterial cells, thereby counteracting the excessive proliferation and thickening of the vessel walls observed in PAH []. This effect appears to be mediated by the Hippo signaling pathway.

Q2: What evidence supports the claim that this compound prevents the development of severe PAH in animal models?

A2: Several studies utilizing rat models of PAH induced by monocrotaline injection and pneumonectomy have demonstrated the preventative effects of this compound [, , ]. These studies consistently report that chronic administration of this compound results in:

- Reduced pulmonary arterial pressure: this compound treatment significantly attenuated the increase in mean pulmonary arterial pressure typically observed in PAH models [, , ].

- Decreased right ventricular hypertrophy: The development of right ventricular hypertrophy, a hallmark of PAH, was significantly reduced in rats treated with this compound [, , ].

- Inhibition of pulmonary vascular remodeling: this compound administration prevented the characteristic medial hypertrophy and neointimal formation in pulmonary arteries of PAH rats [, , ].

Q3: Are there any studies investigating the combination of this compound with other therapeutic agents for PAH?

A3: One study explored the combination of this compound with A-779, a Mas receptor antagonist []. Interestingly, the study found that co-administration of A-779 abolished the protective effects of this compound on PAH development. This finding suggests that the beneficial effects of this compound are primarily mediated through the Mas receptor, which is activated by angiotensin-(1-7).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.